![molecular formula C14H7Cl2NO2 B11810299 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
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Overview
Description
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H7Cl2NO2 It is a derivative of benzoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The aldehyde group is introduced through a subsequent formylation reaction using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid
Reduction: 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-methanol
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins like prostaglandin H2 synthase and trypsin, suggesting potential pathways for their action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
- 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-methanol
- 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid
Uniqueness
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the presence of both the dichlorophenyl and aldehyde functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.
The compound has the following chemical structure:
- Molecular Formula : C14H9Cl2N\O
- Molecular Weight : 278.13 g/mol
The precise mechanism of action of this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating them to produce physiological effects. Molecular docking studies suggest that it can bind to proteins like prostaglandin H2 synthase and trypsin, indicating pathways for its action.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it showed notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 μg/mL.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays indicated that treatment with the compound leads to increased levels of p53 expression and caspase-3 activation, which are critical markers of apoptosis .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 10.38 | Induces apoptosis |
U-937 | 12.00 | Induces apoptosis |
Antifungal Activity
In addition to antibacterial and anticancer activities, this compound has shown antifungal properties against Candida albicans. The MIC values were reported to be around 0.03-0.5 μg/mL, indicating strong antifungal efficacy .
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase in MCF-7 cells. The study concluded that further structural modifications could enhance its anticancer efficacy.
Study on Antimicrobial Efficacy
Another research effort focused on the compound's antimicrobial properties against resistant bacterial strains. The findings indicated that the compound had a synergistic effect when combined with conventional antibiotics, leading to a reduction in MIC values by up to 50% against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
Applications in Research
Due to its diverse biological activities, this compound serves as a valuable lead compound in drug discovery. Its potential applications include:
- Antimicrobial agents : Development of new antibiotics.
- Anticancer therapeutics : Exploration as a treatment option for various cancers.
- Biochemical probes : Investigating enzyme interactions and cellular pathways.
Properties
Molecular Formula |
C14H7Cl2NO2 |
---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-7H |
InChI Key |
KXKDYKQSMLTSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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